[(2R,3S,4R,5R,6S)-3,4-Diacetyloxy-6-fluoro-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate
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Overview
Description
[(2R,3S,4R,5R,6S)-3,4-Diacetyloxy-6-fluoro-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate is a synthetic compound with the molecular formula C14H18F3NO8. This compound is notable for its applications in biochemical research and its potential therapeutic properties .
Preparation Methods
The synthesis of [(2R,3S,4R,5R,6S)-3,4-Diacetyloxy-6-fluoro-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate typically involves the acetylation of 2-deoxy-D-glucose followed by the introduction of the trifluroacetamido group. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
[(2R,3S,4R,5R,6S)-3,4-Diacetyloxy-6-fluoro-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The fluoride group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.
Common reagents used in these reactions include acids, bases, and specific catalysts depending on the desired transformation. Major products formed from these reactions include deacetylated derivatives and substituted glucopyranosyl compounds .
Scientific Research Applications
[(2R,3S,4R,5R,6S)-3,4-Diacetyloxy-6-fluoro-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and other biological molecules.
Industry: Utilized in the production of specialized chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of [(2R,3S,4R,5R,6S)-3,4-Diacetyloxy-6-fluoro-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate involves its interaction with specific molecular targets. Its intricate molecular arrangement allows it to impede key enzymes essential for viral replication, thereby exhibiting efficacy against a multitude of viral variants. The compound’s ability to form stable complexes with these enzymes is crucial to its biological activity.
Comparison with Similar Compounds
Similar compounds to [(2R,3S,4R,5R,6S)-3,4-Diacetyloxy-6-fluoro-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate include:
- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Chloride
- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Azide
- 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-beta-D-glucopyranose
These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity .
Properties
IUPAC Name |
[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-fluoro-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F4NO8/c1-5(20)24-4-8-10(25-6(2)21)11(26-7(3)22)9(12(15)27-8)19-13(23)14(16,17)18/h8-12H,4H2,1-3H3,(H,19,23)/t8-,9-,10-,11-,12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMBPUJJIQYHPU-LZQZFOIKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)F)NC(=O)C(F)(F)F)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)F)NC(=O)C(F)(F)F)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F4NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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